

Spectroscopic Analysis of o-Octylphenol: A Technical Guide

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Compound of Interest		
Compound Name:	o-Octylphenol	
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Introduction

o-Octylphenol is an organic compound belonging to the alkylphenol family. As a substituted phenol, its chemical and physical properties are of interest in various fields, including environmental science and industrial chemistry. Spectroscopic analysis is a cornerstone for the structural elucidation and quantification of such compounds. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of **o-octylphenol**. While specific experimental data for **o-octylphenol** is not readily available in public databases, this guide presents predicted spectroscopic data based on the analysis of its isomers, p-octylphenol and tert-octylphenol, and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data for o-Octylphenol

The ¹H NMR spectrum of **o-octylphenol** is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the octyl chain. The ortho substitution



pattern will result in a more complex splitting pattern for the aromatic protons compared to its para-substituted isomer.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.1-7.3	Multiplet	2H	Aromatic protons (H-3, H-5)
~6.8-7.0	Multiplet	2H	Aromatic protons (H- 4, H-6)
~4.5-5.5	Singlet (broad)	1H	Phenolic hydroxyl (- OH)
~2.6-2.8	Triplet	2Н	Methylene group adjacent to the aromatic ring (-CH ₂ -)
~1.5-1.7	Multiplet	2H	Methylene group beta to the aromatic ring (- CH ₂ -)
~1.2-1.4	Multiplet	10H	Methylene groups of the octyl chain (- (CH ₂) ₅ -)
~0.8-0.9	Triplet	3H	Terminal methyl group (-CH₃)

Predicted ¹³C NMR Data for o-Octylphenol

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.



Chemical Shift (δ, ppm)	Assignment
~152-155	Aromatic carbon attached to the hydroxyl group (C-1)
~135-138	Aromatic carbon attached to the octyl group (C-2)
~128-131	Aromatic carbons (C-3, C-5)
~118-122	Aromatic carbons (C-4, C-6)
~30-32	Methylene carbon adjacent to the aromatic ring (-CH ₂)
~28-30	Methylene carbons of the octyl chain
~22-23	Methylene carbon beta to the terminal methyl group
~14	Terminal methyl carbon (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **o-octylphenol** is expected to show characteristic absorption bands for the hydroxyl group and the aromatic ring.

Wavenumber (cm⁻¹)	Intensity	Assignment
3200-3600	Strong, Broad	O-H stretch (phenolic)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Strong	Aliphatic C-H stretch
1500-1600	Medium	Aromatic C=C stretch
1150-1300	Strong	C-O stretch (phenol)
740-760	Strong	Ortho-disubstituted C-H bend (out-of-plane)



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data for o-Octylphenol

The electron ionization (EI) mass spectrum of **o-octylphenol** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
206	Moderate	Molecular ion [M]+
107	High	[M - C7H15]+ (Benzylic cleavage)
94	Moderate	[C ₆ H ₅ OH] ⁺ (Loss of octyl radical)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like **o-octylphenol**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the o-octylphenol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent depends on the solubility of the sample.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.[2]



 Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy

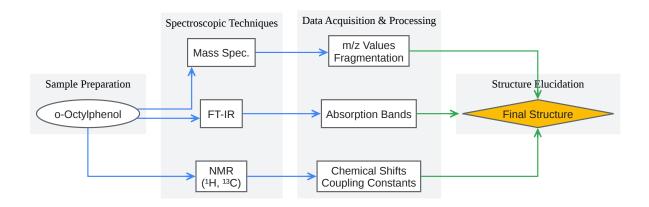
- Sample Preparation (Thin Film Method for Solids): Dissolve a small amount of the solid ooctylphenol in a volatile solvent (e.g., acetone or methylene chloride).[3]
- Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.[3]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and automatically subtracted from the sample spectrum.[3][4]
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the **o-octylphenol** sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[5] The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+).[5][6]
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[5]
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[5]

Visualizations Spectroscopic Analysis Workflow



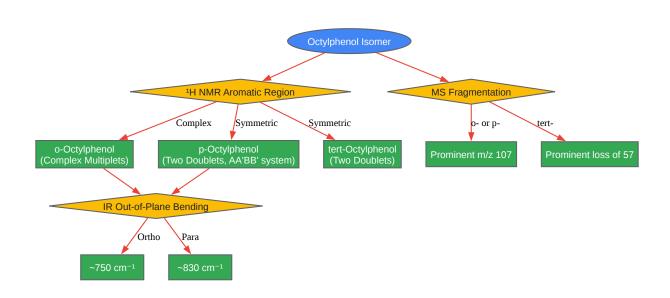


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Caption: Workflow for the spectroscopic analysis of o-octylphenol.

Logical Relationship for Isomer Differentiation





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Caption: Decision tree for differentiating octylphenol isomers.

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